![molecular formula C15H17N3 B1341546 {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine CAS No. 954567-05-6](/img/structure/B1341546.png)
{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine is a complex organic compound that features a quinoline and pyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and synthetic organic chemistry. The presence of both quinoline and pyridine rings in its structure suggests it may exhibit unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. Another method is the Pfitzinger reaction, which uses isatin derivatives and aniline in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts such as Lewis acids or transition metals may be used to facilitate the reactions under milder conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, sulfonyl chlorides.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or sulfonylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and pyridine moieties may facilitate binding to these targets, leading to modulation of their activity. Pathways involved could include inhibition of enzyme activity or interference with receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Quinoline: A simpler analog with a single quinoline ring.
Pyridine: A basic heterocyclic compound with a single pyridine ring.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness: {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine is unique due to the combination of both quinoline and pyridine rings in its structure, which may confer distinct chemical and biological properties not observed in simpler analogs.
Eigenschaften
IUPAC Name |
[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-10-12-7-8-15(17-11-12)18-9-3-5-13-4-1-2-6-14(13)18/h1-2,4,6-8,11H,3,5,9-10,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLRITIODJQEPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
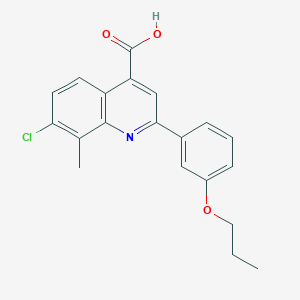
![1-(4-(Trifluoromethyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1341467.png)
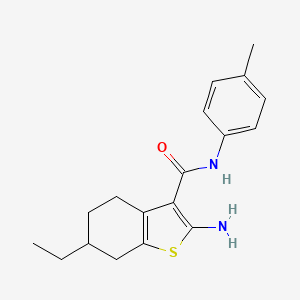
![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)
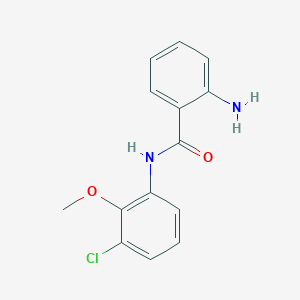

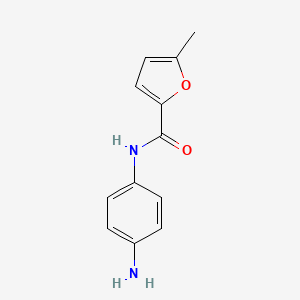
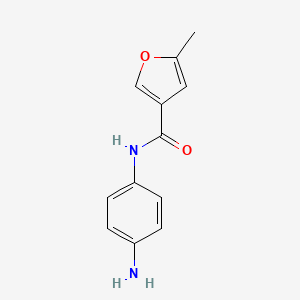
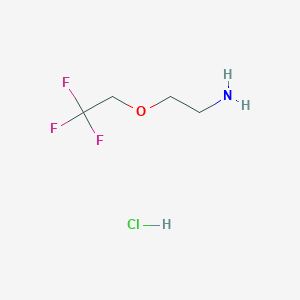
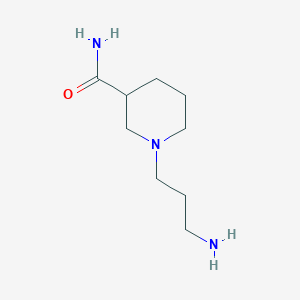
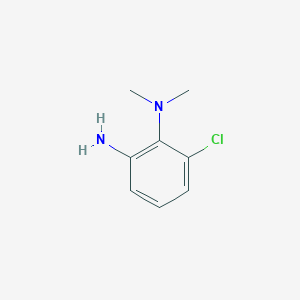

![3-(2,2-Dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1341506.png)
![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)
